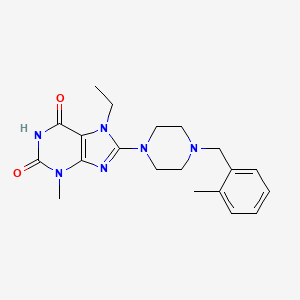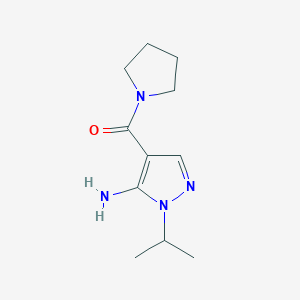
N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide, also known as BW373U86, is a selective agonist for the kappa-opioid receptor. It has been extensively studied for its potential use in the treatment of various diseases, including pain, addiction, and depression.
Mechanism of Action
N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide selectively activates the kappa-opioid receptor, which is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of the kappa-opioid receptor by N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide leads to the inhibition of neurotransmitter release, which results in analgesia, anti-addictive effects, and antidepressant effects.
Biochemical and Physiological Effects:
N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, which is thought to contribute to its anti-addictive effects. It has also been shown to decrease the levels of the stress hormone corticosterone, which is thought to contribute to its antidepressant effects. Additionally, it has been shown to decrease the levels of the pro-inflammatory cytokine interleukin-1beta, which is thought to contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide has several advantages for lab experiments. It is highly selective for the kappa-opioid receptor, which allows for the study of the specific effects of kappa-opioid receptor activation. Additionally, it has been extensively studied in animal models, which allows for the translation of findings to humans. However, there are also limitations to the use of N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide in lab experiments. It has a short half-life, which requires frequent dosing, and it can be difficult to administer due to its low solubility.
Future Directions
There are several future directions for research on N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide. One area of research is the development of more potent and selective kappa-opioid receptor agonists. Another area of research is the development of more effective administration methods, such as the use of prodrugs or sustained-release formulations. Additionally, there is a need for further research on the safety and efficacy of N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide in humans, particularly in the treatment of pain, addiction, and depression.
Synthesis Methods
The synthesis of N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide involves several steps, including the reaction of 4-chlorobutyronitrile with methylamine, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reaction of the resulting propargylamine with sulfonic acid chloride to form N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide.
Scientific Research Applications
N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. It has also been shown to have anti-addictive effects in animal models of drug addiction, including cocaine and morphine addiction. Additionally, it has been shown to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
N-butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-4-6-8-13(3)18(16,17)15-11-9-14(7-5-2)10-12-15/h2H,4,6-12H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGSXPHAUNMJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2654370.png)


![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)

![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)



![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)



